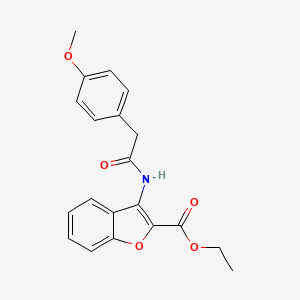

Ethyl 3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Ethyl 3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxylate” is a complex organic compound. It contains a benzofuran ring, which is a key heterocycle in many natural products . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

The synthesis of benzofuran derivatives has attracted much attention from synthetic organic chemists . For instance, a key step in the synthesis of a related compound involved the construction of a 2-arylbenzofuran skeleton from methyl 3- (4-hydroxyphenyl)propionate with 2-chloro-2-methylthio- (3′,4′-methylenedioxy)acetophenone in the presence of ZnCl2 .Molecular Structure Analysis

The molecular structure of “Ethyl 3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxylate” is complex, featuring a benzofuran ring, a methoxyphenyl group, and an acetamido group. The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are diverse and can lead to a wide range of products. For example, a related compound was synthesized via a reaction involving methyl 3- (4-hydroxyphenyl)propionate and 2-chloro-2-methylthio- (3′,4′-methylenedioxy)acetophenone .Applications De Recherche Scientifique

Synthesis of Natural Products

Benzofuran derivatives are key intermediates in the synthesis of complex natural products. The compound can be used to synthesize natural products containing benzofuran rings, which have been studied for their biological activities . These activities include anti-tumor, antibacterial, and anti-viral properties, making them significant for pharmaceutical applications.

Antitumor Activity

Benzofuran compounds, including Ethyl 3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxylate, have shown potential in antitumor activity. They can be used to develop novel anticancer agents, owing to their ability to interfere with the proliferation of cancer cells .

Antibacterial Applications

The antibacterial properties of benzofuran derivatives make them suitable for exploring new antibacterial agents. Research indicates that these compounds can be effective against a range of bacterial strains, contributing to the field of antibiotics .

Antioxidative Properties

Benzofuran derivatives exhibit antioxidative properties, which are crucial in protecting cells from oxidative stress. This compound could be used in the development of antioxidative therapies, potentially aiding in the treatment of diseases caused by oxidative damage .

Antiviral Therapeutics

The antiviral activity of benzofuran derivatives is another promising application. They can be utilized in the synthesis of drugs targeting various viruses, including the hepatitis C virus, offering a pathway to new antiviral medications .

Drug Lead Compounds

Due to their diverse pharmacological activities, benzofuran derivatives serve as lead compounds in drug discovery. Ethyl 3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxylate could be a starting point for the synthesis of drugs treating a variety of conditions .

Orientations Futures

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . Future research will likely continue to explore the therapeutic potential of these compounds, as well as develop new synthetic approaches for their production .

Propriétés

IUPAC Name |

ethyl 3-[[2-(4-methoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c1-3-25-20(23)19-18(15-6-4-5-7-16(15)26-19)21-17(22)12-13-8-10-14(24-2)11-9-13/h4-11H,3,12H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNQTRVSSYOBEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2910912.png)

![2-(1-{[(2-chloro-4-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B2910913.png)

![N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)cyclopentanecarboxamide](/img/structure/B2910914.png)

![[2-(Difluoromethoxy)-5-methylphenyl]methyl 4-(2-fluorophenyl)-2-methyl-4-oxobutanoate](/img/structure/B2910915.png)

![2-[2-(4-Fluorophenyl)-2-oxoethyl]-1-cyclopentanone](/img/structure/B2910919.png)

![5-(1,3-benzothiazol-2-yl)-N-[4-chloro-3-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2910920.png)

![2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2910921.png)

![6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2910924.png)